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molecular formula C9H14O3 B147140 3-Isobutylglutaric anhydride CAS No. 185815-59-2

3-Isobutylglutaric anhydride

Cat. No. B147140
M. Wt: 170.21 g/mol
InChI Key: XLSGYCWYKZCYCK-UHFFFAOYSA-N
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Patent
US05616793

Procedure details

3-Isobutylglutaric acid (156 g) and acetyl chloride (130 g) are combined and placed under reflux for 16 hours. The mixture is distilled at atmospheric pressure until a distillate reflux temperature of 135° C. is reached. The mixture is then cooled and placed under vacuum distillation to give 129 g of 3-isobutylglutaric acid anhydride (boiling point 127°-128° C., 1 mm Hg). 1H-NMR (CDCl3, 200 MHz): δ 0.91 (d, 6H, J=6.6 Hz), 1.20-1.24 (m, 2H), 1.52-1.78 (m, 1H), 2.10-2.45 (m, 3H), 2.79-2.91 (m, 2H). 13C-NMR (CDCl3, 50 MHz): δ 166.53, 43.99, 36.48, 26.79, 25.08, 22.57. IR (neat): 559.3, 592.0, 609.4, 659.5, 837.0, 954.6, 1033.7, 1070.3, 1184.1, 1241.9, 1288.2, 1369.2, 1388.5, 1411.6, 1425.1, 1469.5, 1760.7, 1810.8, 2873.4, 2958.3, 3552.2 cm-1.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]([CH2:10][C:11]([OH:13])=[O:12])[CH2:6][C:7]([OH:9])=O)[CH:2]([CH3:4])[CH3:3].C(Cl)(=O)C>>[CH2:1]([CH:5]1[CH2:6][C:7](=[O:9])[O:13][C:11](=[O:12])[CH2:10]1)[CH:2]([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
C(C(C)C)C(CC(=O)O)CC(=O)O
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
The mixture is distilled at atmospheric pressure until a distillate reflux temperature of 135° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
DISTILLATION
Type
DISTILLATION
Details
placed under vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1CC(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 129 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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